ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant biological activities. This particular compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and an ethyl ester, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group is typically introduced through the reaction of the amine group with phosgene or a phosgene equivalent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate
- Methyl-5-amino-4-cyano-3-methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-14(19)13-9(2)8-12(22-13)18-15(20)17-11-6-4-10(16)5-7-11/h4-8H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUGPYBGFLDYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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